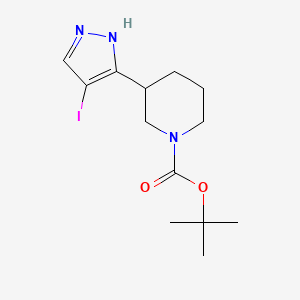![molecular formula C6H4FN3O B13122494 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine CAS No. 504417-84-9](/img/structure/B13122494.png)
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic compound that belongs to the class of oxadiazoles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vicinal bisoximes, which undergo dehydrative cyclization at elevated temperatures (greater than 100°C) using metal hydroxides . Another approach involves the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the oxadiazole ring, while oxidation and reduction reactions can modify the functional groups attached to the ring.
Aplicaciones Científicas De Investigación
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting tumor hypoxia.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic photovoltaics and fluorescent sensors.
Biological Studies: It is used in the development of new therapeutic agents targeting various biological pathways.
Mecanismo De Acción
The mechanism of action of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By inhibiting HIF-1, the compound can potentially reduce tumor growth and resistance to therapy.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds share a similar core structure but contain sulfur instead of oxygen.
Other Oxadiazoles: Compounds such as 1,2,4-oxadiazole and 1,3,4-oxadiazole have different regioisomeric forms and are used in various applications, including pharmaceuticals and energetic materials.
Uniqueness
6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
504417-84-9 |
|---|---|
Fórmula molecular |
C6H4FN3O |
Peso molecular |
153.11 g/mol |
Nombre IUPAC |
5-fluoro-2,1,3-benzoxadiazol-6-amine |
InChI |
InChI=1S/C6H4FN3O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 |
Clave InChI |
GPOOLCASANIAKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NON=C21)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)







